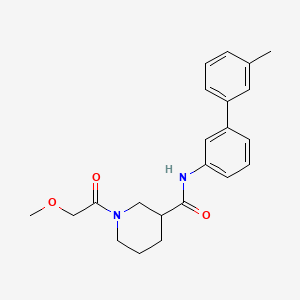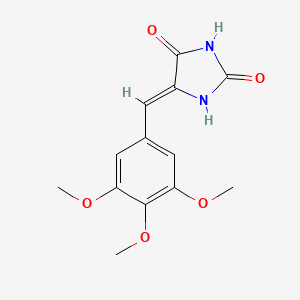![molecular formula C16H15N3O5 B6081936 N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081936.png)
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as ISO-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The compound was first synthesized in 2003 and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide inhibits the activity of AKR1B10 by binding to its active site and preventing the conversion of retinaldehyde to retinol. This inhibition of AKR1B10 activity has been shown to have anti-tumor effects in several types of cancer, including breast, lung, and liver cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is its specificity for AKR1B10, which allows for targeted inhibition of this enzyme. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research on N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide include further studies on its potential therapeutic applications in cancer and other diseases, as well as the development of more soluble analogs that can be administered more easily in experimental settings. Additionally, further studies on the mechanism of action of this compound and its effects on other cellular pathways may provide new insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 3-isoxazolylmethylamine with 4-methoxybenzyl chloride to form the intermediate 4-methoxybenzyl-3-isoxazolylmethylamine. This intermediate is then reacted with 4-(chloromethyl)oxazole-5-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Aldo-keto reductase family 1 member B10 (AKR1B10), which is overexpressed in several types of cancer and has been implicated in cancer progression and drug resistance.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-(1,2-oxazol-3-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-21-12-2-4-13(5-3-12)22-10-15-18-14(9-23-15)16(20)17-8-11-6-7-24-19-11/h2-7,9H,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGSEJLYLHXHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CO2)C(=O)NCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)


![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081909.png)
![1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone](/img/structure/B6081928.png)